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molecular formula C8H13NOS B8306149 4-(Dimethylaminomethyl)-2-thiophenemethanol

4-(Dimethylaminomethyl)-2-thiophenemethanol

Cat. No. B8306149
M. Wt: 171.26 g/mol
InChI Key: LRIBDFYGRCSEAY-UHFFFAOYSA-N
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Patent
US04382929

Procedure details

A solution of 5-(hydroxymethyl)-N,N-dimethyl-3-thiophenecarboxamide (1.7 g) in dry tetrahydrofuran (150 ml) was treated with a 0.5 M solution of aluminium hydride in tetrahydrofuran (26 ml). After 2 h at room temperature, water (5 ml) was cautiously added and the mixture was filtered through diatomaceous earth. The filtrate was evaporated to leave an oily residue, which was dissolved in 2 M hydrochloric acid (20 ml). The aqueous solution was washed with diethyl ether, basified with 5 M sodium hydroxide and extracted with ethyl acetate.
Name
5-(hydroxymethyl)-N,N-dimethyl-3-thiophenecarboxamide
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([N:10]([CH3:12])[CH3:11])=O)[CH:4]=1.[H-].[Al+3].[H-].[H-].O>O1CCCC1.Cl>[CH3:12][N:10]([CH2:8][C:5]1[CH:4]=[C:3]([CH2:2][OH:1])[S:7][CH:6]=1)[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
5-(hydroxymethyl)-N,N-dimethyl-3-thiophenecarboxamide
Quantity
1.7 g
Type
reactant
Smiles
OCC1=CC(=CS1)C(=O)N(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oily residue, which
WASH
Type
WASH
Details
The aqueous solution was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC=1C=C(SC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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